Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol. This compound is known for its unique structure, which includes an ethyl group, a piperidine ring with two methyl groups at positions 2 and 6, and an oxoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate typically involves the reaction of 2,6-dimethylpiperidine with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate has various applications in scientific research, including:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be utilized in the study of biological systems and pathways.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate can be compared to other similar compounds, such as ethyl 2-(piperidin-1-yl)-2-oxoacetate and ethyl 2-(2-methylpiperidin-1-yl)-2-oxoacetate. These compounds share a similar core structure but differ in the substitution pattern on the piperidine ring. The presence of the two methyl groups at positions 2 and 6 in this compound gives it unique chemical and physical properties compared to its analogs.
Comparison with Similar Compounds
Ethyl 2-(piperidin-1-yl)-2-oxoacetate
Ethyl 2-(2-methylpiperidin-1-yl)-2-oxoacetate
Ethyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate
This comprehensive overview provides a detailed understanding of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-15-11(14)10(13)12-8(2)6-5-7-9(12)3/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPMAWBCWXIFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C(CCCC1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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